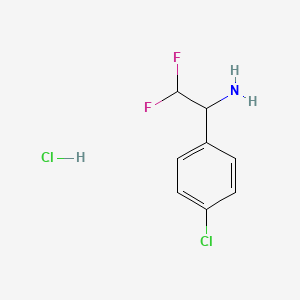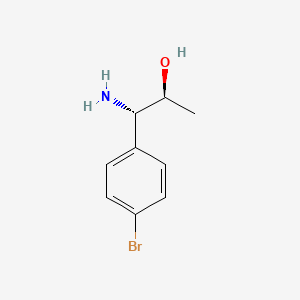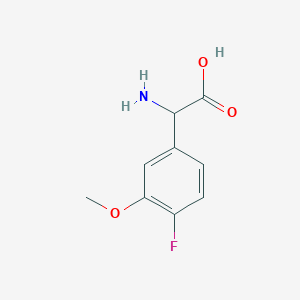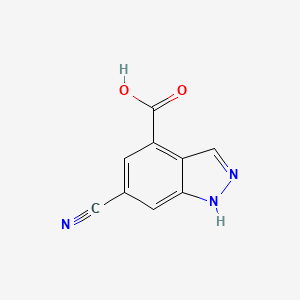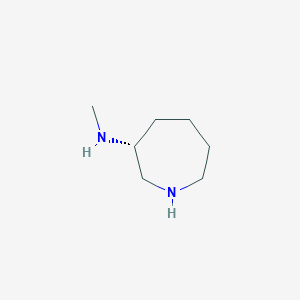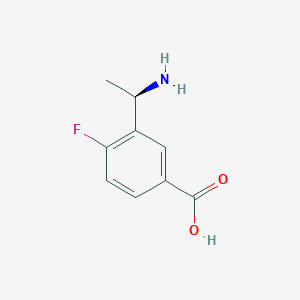
5-Bromo-4-(bromomethyl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(bromomethyl)-2-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and pyridine as its core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)-2-fluoropyridine typically involves the bromination of 4-(bromomethyl)-2-fluoropyridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, which can be useful in various synthetic applications.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido, thiocyanato, or other substituted derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(bromomethyl)-2-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Bromo-4-(bromomethyl)-2-fluoropyridine exerts its effects involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in halogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The pyridine ring can also engage in π-π stacking interactions and hydrogen bonding, further contributing to the compound’s overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-(bromomethyl)-2-chloropyridine
- 5-Bromo-4-(bromomethyl)-2-methylpyridine
- 5-Bromo-4-(bromomethyl)-2-iodopyridine
Uniqueness
5-Bromo-4-(bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms in its structure. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form strong halogen bonds. Additionally, the fluorine atom can influence the electronic properties of the pyridine ring, making this compound particularly valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H4Br2FN |
|---|---|
Molekulargewicht |
268.91 g/mol |
IUPAC-Name |
5-bromo-4-(bromomethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 |
InChI-Schlüssel |
HGADIWAUJMBWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)
